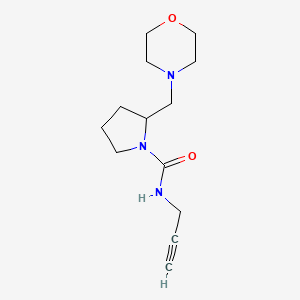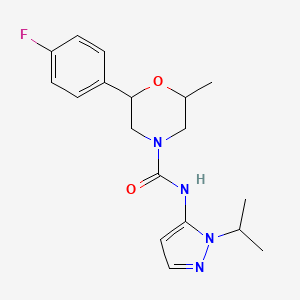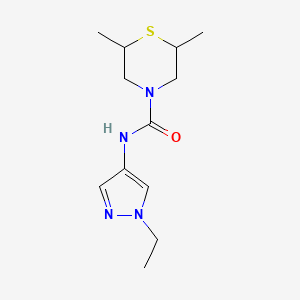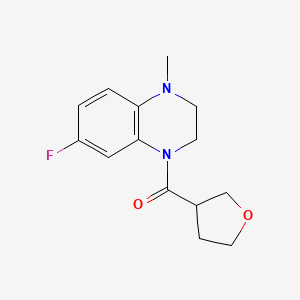
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, also known as MPYC, is a synthetic compound that has been studied for its potential applications in scientific research. MPYC is a small molecule that can be synthesized using various methods, and its mechanism of action has been investigated in detail.
作用机制
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide acts as a selective inhibitor of the α7 nicotinic acetylcholine receptor by binding to the receptor's orthosteric site. This binding prevents the receptor from opening in response to acetylcholine, which results in a decrease in calcium influx and neurotransmitter release. The inhibition of the α7 nicotinic acetylcholine receptor by 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and decreasing oxidative stress. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has also been shown to have a neuroprotective effect, which may be due to its ability to inhibit the α7 nicotinic acetylcholine receptor and reduce calcium influx and neurotransmitter release.
实验室实验的优点和局限性
One of the advantages of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more specific investigations of the receptor's role in neurological processes. However, one limitation of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, including investigating its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide for these applications. Additionally, the potential off-target effects of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide should be further investigated to better understand its mechanism of action. Finally, the development of more selective and potent inhibitors of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for neurological disorders.
合成方法
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-pyrrolidinone with propargylamine in the presence of a catalyst, the reaction of 2-pyrrolidinone with propargyl bromide in the presence of a base, and the reaction of 2-pyrrolidinone with propargyl alcohol in the presence of a Lewis acid. The yield and purity of the synthesized 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can vary depending on the method used, and further purification may be required.
科学研究应用
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been used to study the role of the α7 nicotinic acetylcholine receptor in memory, learning, and attention, and its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-2-5-14-13(17)16-6-3-4-12(16)11-15-7-9-18-10-8-15/h1,12H,3-11H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTAVKJXLZJXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)



